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molecular formula C9H16N2O3S B8713231 (S)-Tert-butyl 4-carbamoylthiazolidine-3-carboxylate

(S)-Tert-butyl 4-carbamoylthiazolidine-3-carboxylate

Cat. No. B8713231
M. Wt: 232.30 g/mol
InChI Key: OXGKKJVYQKKOIS-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07345180B2

Procedure details

3-t-Butyl thiazolidine-3,4-dicarboxylate (2.0 g) was dissolved in tetrahydrofuran (10 ml), and N,N′-carbonyl diimidazole (1.4 g) was added thereto with ice-cooling. The mixture was warmed to room temperature and stirred for 6 hours. 1,4-Dioxane (10 ml) was added thereto, and the mixture was added dropwise to 28% ammonia water (40 ml) cooled on an ice bath. The mixture was warmed to room temperature and stirred for 20 hours. The reaction solution was extracted with ethyl acetate (60 ml). The organic phase was washed with a saturated saline solution and dried over sodium sulfate anhydrous. The product was concentrated under reduced pressure to give t-butyl 4-carbamoylthiazolidine-3-carboxylate (1.6 g, Y.:81%).
Name
3-t-Butyl thiazolidine-3,4-dicarboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N′-carbonyl diimidazole
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:5][CH:4]([C:6]([O-])=[O:7])[N:3]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:2]1.O1CCOCC1.O.[NH3:23]>O1CCCC1>[C:6]([CH:4]1[CH2:5][S:1][CH2:2][N:3]1[C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])(=[O:7])[NH2:23] |f:2.3|

Inputs

Step One
Name
3-t-Butyl thiazolidine-3,4-dicarboxylate
Quantity
2 g
Type
reactant
Smiles
S1CN(C(C1)C(=O)[O-])C(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
N,N′-carbonyl diimidazole
Quantity
1.4 g
Type
reactant
Smiles
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
O.N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with ice-cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooled on an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 20 hours
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
The reaction solution was extracted with ethyl acetate (60 ml)
WASH
Type
WASH
Details
The organic phase was washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate anhydrous
CONCENTRATION
Type
CONCENTRATION
Details
The product was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(N)(=O)C1N(CSC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07345180B2

Procedure details

3-t-Butyl thiazolidine-3,4-dicarboxylate (2.0 g) was dissolved in tetrahydrofuran (10 ml), and N,N′-carbonyl diimidazole (1.4 g) was added thereto with ice-cooling. The mixture was warmed to room temperature and stirred for 6 hours. 1,4-Dioxane (10 ml) was added thereto, and the mixture was added dropwise to 28% ammonia water (40 ml) cooled on an ice bath. The mixture was warmed to room temperature and stirred for 20 hours. The reaction solution was extracted with ethyl acetate (60 ml). The organic phase was washed with a saturated saline solution and dried over sodium sulfate anhydrous. The product was concentrated under reduced pressure to give t-butyl 4-carbamoylthiazolidine-3-carboxylate (1.6 g, Y.:81%).
Name
3-t-Butyl thiazolidine-3,4-dicarboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N′-carbonyl diimidazole
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:5][CH:4]([C:6]([O-])=[O:7])[N:3]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:2]1.O1CCOCC1.O.[NH3:23]>O1CCCC1>[C:6]([CH:4]1[CH2:5][S:1][CH2:2][N:3]1[C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])(=[O:7])[NH2:23] |f:2.3|

Inputs

Step One
Name
3-t-Butyl thiazolidine-3,4-dicarboxylate
Quantity
2 g
Type
reactant
Smiles
S1CN(C(C1)C(=O)[O-])C(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
N,N′-carbonyl diimidazole
Quantity
1.4 g
Type
reactant
Smiles
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
O.N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with ice-cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooled on an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 20 hours
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
The reaction solution was extracted with ethyl acetate (60 ml)
WASH
Type
WASH
Details
The organic phase was washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate anhydrous
CONCENTRATION
Type
CONCENTRATION
Details
The product was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(N)(=O)C1N(CSC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07345180B2

Procedure details

3-t-Butyl thiazolidine-3,4-dicarboxylate (2.0 g) was dissolved in tetrahydrofuran (10 ml), and N,N′-carbonyl diimidazole (1.4 g) was added thereto with ice-cooling. The mixture was warmed to room temperature and stirred for 6 hours. 1,4-Dioxane (10 ml) was added thereto, and the mixture was added dropwise to 28% ammonia water (40 ml) cooled on an ice bath. The mixture was warmed to room temperature and stirred for 20 hours. The reaction solution was extracted with ethyl acetate (60 ml). The organic phase was washed with a saturated saline solution and dried over sodium sulfate anhydrous. The product was concentrated under reduced pressure to give t-butyl 4-carbamoylthiazolidine-3-carboxylate (1.6 g, Y.:81%).
Name
3-t-Butyl thiazolidine-3,4-dicarboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N′-carbonyl diimidazole
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:5][CH:4]([C:6]([O-])=[O:7])[N:3]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:2]1.O1CCOCC1.O.[NH3:23]>O1CCCC1>[C:6]([CH:4]1[CH2:5][S:1][CH2:2][N:3]1[C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])(=[O:7])[NH2:23] |f:2.3|

Inputs

Step One
Name
3-t-Butyl thiazolidine-3,4-dicarboxylate
Quantity
2 g
Type
reactant
Smiles
S1CN(C(C1)C(=O)[O-])C(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
N,N′-carbonyl diimidazole
Quantity
1.4 g
Type
reactant
Smiles
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
O.N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with ice-cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooled on an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 20 hours
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
The reaction solution was extracted with ethyl acetate (60 ml)
WASH
Type
WASH
Details
The organic phase was washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate anhydrous
CONCENTRATION
Type
CONCENTRATION
Details
The product was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(N)(=O)C1N(CSC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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